![molecular formula C8H9NO2 B7762695 2-Acetamidophenol CAS No. 57047-65-1](/img/structure/B7762695.png)
2-Acetamidophenol
Overview
Description
2-Acetamidophenol is a member of the class of phenols that is 2-aminophenol in which one of the hydrogens attached to the amino group has been replaced by an acetyl group . It possesses anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties . Its linear formula is CH3CONHC6H4OH .
Synthesis Analysis
The synthesis of 2-Acetamidophenol involves solubilizing the water-insoluble amine by converting it into a water-soluble amine hydrochloride, then decolorizing. To acylate the amine, it is necessary first to neutralize the amine hydrochloride which is accomplished with a sodium acetate buffer, immediately followed by the addition of the acylating agent .Chemical Reactions Analysis
Infrared (IR) spectroscopy is a vibrational spectroscopic technique useful in chemical, pharmaceutical, and forensic sciences. It is essential to identify chemicals for reasons spanning from scientific research and academic practices to quality control in companies .Scientific Research Applications
Antifungal Activity
2-Acetamidophenol (AAP) has been identified as a compound with potential antifungal activity . This makes it a promising candidate for the development of new antifungal agents.
Anti-inflammatory Properties
AAP has been found to exhibit anti-inflammatory properties . This suggests that it could be used in the treatment of conditions characterized by inflammation.
Antitumor Activity
Research has indicated that AAP has potential antitumor activity . This means it could be used in cancer research and potentially in the development of new cancer treatments.
Anti-platelet Activity
AAP has been found to have anti-platelet activity . This suggests that it could be used in the prevention or treatment of conditions related to blood clotting.
Anti-arthritic Properties
The compound has also been found to have anti-arthritic properties . This suggests potential applications in the treatment of arthritis and other joint-related conditions.
Agricultural Applications
AAP has promising activities in agricultural applications . It could be used in the development of new agricultural products or practices.
Medical Research
AAP is synthesized by chemical methods from nonrenewable fossil fuel resources . The reaction conditions are harsh and cause environmental pollution . Therefore, there is a need for more sustainable and efficient strategies for the synthesis of AAP. This presents opportunities for further research in this area.
Industrial-scale Biosynthesis
Studies have clarified the biosynthesis process of AAP in Pseudomonas and provided a promising host for industrial-scale biosynthesis of AAP from renewable resources . This could lead to more environmentally friendly and cost-effective production methods for AAP.
Mechanism of Action
Target of Action
The primary target of 2-Acetamidophenol is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in processes such as inflammation, pain perception, and fever .
Mode of Action
2-Acetamidophenol acts by inhibiting the cyclooxygenase enzymes , thereby reducing the synthesis of prostaglandins . This inhibition leads to a decrease in the body’s pain threshold and a reduction in fever .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, it reduces the production of prostaglandins, which are key mediators of inflammation and pain . This results in downstream effects such as reduced pain perception and fever .
Pharmacokinetics
The pharmacokinetics of 2-Acetamidophenol involve its absorption, distribution, metabolism, and excretion (ADME). It is known to have a bioavailability ranging from 63 to 89% for oral administration . The onset of analgesia occurs within 5 minutes, peaking at 40-60 minutes, and lasting 4-6 hours .
Result of Action
The molecular and cellular effects of 2-Acetamidophenol’s action include reduced pain perception and fever . By inhibiting prostaglandin synthesis, it decreases the body’s response to pain and reduces the temperature-regulating centre of the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetamidophenol. For instance, the compound is used as a reference standard for environmental testing . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGKWPZRIDURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022082 | |
Record name | 2-Hydroxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
614-80-2, 4746-61-6, 57047-65-1 | |
Record name | 2-Acetamidophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-hydroxy-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylaminophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057047651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamidophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N-(2-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-hydroxyacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-HYDROXYACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AS8989RNI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2'-Hydroxyacetanilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061919 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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